![molecular formula C19H17NO3 B2615399 N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide CAS No. 1428352-79-7](/img/structure/B2615399.png)
N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide
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Overview
Description
N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide, also known as FPhB, is a chemical compound that has been widely used in scientific research due to its unique properties. FPhB is a benzamide derivative that has a furan ring attached to one of its ethyl groups and a phenoxy group attached to its benzene ring. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Furan derivatives are pivotal in organic synthesis, showcasing their utility in forming new aromatic nuclei through reactions like the formation of furans and phenols from chromium carbene complexes with acetylenes. This mechanism has been explored to understand the construction of new aromatic systems, indicating the potential for creating diverse chemical entities for further applications (McCallum et al., 1988).
Photovoltaic Applications
The impact of conjugated linkers, including furan, on the performance of dye-sensitized solar cells highlights the role of furan derivatives in enhancing solar energy conversion efficiency. A specific study noted a significant improvement in device performance with furan as a linker, suggesting its potential in the development of efficient solar energy materials (Kim et al., 2011).
Anticancer and Antiangiogenic Activities
A novel series of 3-arylaminobenzofuran derivatives exhibited significant anticancer and antiangiogenic properties, targeting the colchicine site on tubulin. These compounds showed potent in vitro and in vivo activities, indicating the therapeutic potential of furan derivatives in cancer treatment (Romagnoli et al., 2015).
Antimicrobial and Antioxidant Properties
Furan derivatives have also been identified with antibacterial, antiurease, and antioxidant activities. The synthesis and evaluation of 1,2,4-triazole Schiff base and amine derivatives containing furan units have demonstrated effective biological activities, underscoring the potential of furan derivatives in developing new antimicrobial and antioxidant agents (Sokmen et al., 2014).
Biobased Polymers
The enzymatic synthesis of biobased polyesters utilizing furan derivatives as rigid diol components indicates the relevance of these compounds in creating sustainable materials. Furan-based polyesters exhibit promising physical properties, contributing to the development of environmentally friendly polymers (Jiang et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide are currently unknown. This compound may interact with multiple receptors or enzymes in the body, similar to many bioactive aromatic compounds
Mode of Action
The exact mode of action of This compound It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
The biochemical pathways affected by This compound Given the structural similarity to other bioactive compounds, it may influence a variety of pathways
Result of Action
The molecular and cellular effects of This compound It is likely that the effects of this compound are a result of its interactions with its targets and the subsequent changes in cellular processes . More research is needed to elucidate these effects.
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(20-12-10-15-11-13-22-14-15)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,11,13-14H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTSRVWYLQFLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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